molecular formula C10H10O4 B1334357 Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate CAS No. 20197-75-5

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No. B1334357
Key on ui cas rn: 20197-75-5
M. Wt: 194.18 g/mol
InChI Key: GYUXWAIDEGEMEE-UHFFFAOYSA-N
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Patent
US06288082B1

Procedure details

A solution of 19.6 g (109 mmol) of 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid (J. Chem. Soc., 3445, 1957) in 400 mL of MeOH containing 4 mL of H2SO4 was refluxed overnight. Sodium bicarbonate (18 g) was added, the solvent was removed and the residue was triturated several times with Et2O. The washes were combined, filtered through anhyd MgSO4 and evaporated to yield 20.7 g of the title compound as a pale yellow oil: mass spectrum (electron impact, m/e): 194.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.OS(O)(=O)=O.[C:19](=O)(O)[O-].[Na+]>CO>[CH3:19][O:12][C:11]([C:9]1[CH:8]=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was triturated several times with Et2O
FILTRATION
Type
FILTRATION
Details
filtered through anhyd MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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